2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Description
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenoxy group and a trichlorophenyl group attached to an acetamide moiety
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c15-8-5-10(17)11(6-9(8)16)18-14(20)7-23-13-4-2-1-3-12(13)19(21)22/h1-6H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIACYLTLFRKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.
Etherification: 2-nitrophenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(2-nitrophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-nitrophenoxy)acetic acid with 2,4,5-trichloroaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more chlorine atoms are replaced by nucleophiles such as amines or thiols.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products
Reduction: 2-(2-aminophenoxy)-N-(2,4,5-trichlorophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-nitrophenoxy)acetic acid and 2,4,5-trichloroaniline.
Scientific Research Applications
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide depends on its specific application. For instance:
Biological Activity: If the compound exhibits antimicrobial properties, it may act by disrupting the cell membrane or inhibiting essential enzymes in microorganisms.
Chemical Reactions: In synthetic applications, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and trichlorophenyl groups, which can stabilize reaction intermediates and facilitate nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)-N-phenylacetamide: Lacks the trichlorophenyl group, which may result in different reactivity and biological activity.
2-(2-aminophenoxy)-N-(2,4,5-trichlorophenyl)acetamide: The amino group can significantly alter the compound’s chemical and biological properties.
2-(2-nitrophenoxy)-N-(3,4,5-trichlorophenyl)acetamide: Positional isomer with potentially different reactivity due to the different arrangement of chlorine atoms.
Uniqueness
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is unique due to the presence of both nitrophenoxy and trichlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
